molecular formula C14H10Cl2O2 B12073204 Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- CAS No. 99922-96-0

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)-

Cat. No.: B12073204
CAS No.: 99922-96-0
M. Wt: 281.1 g/mol
InChI Key: LCIWRRRBZKQFFC-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- is a halogenated aromatic ketone characterized by a phenoxy group substituted with 3,4-dichloro substituents attached to a phenyl ring, which is further linked to an acetyl (ethanone) group. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing chlorine atoms. Such compounds are often explored as intermediates in agrochemicals, pharmaceuticals, or materials science due to their stability and reactivity .

Properties

CAS No.

99922-96-0

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)10-2-4-11(5-3-10)18-12-6-7-13(15)14(16)8-12/h2-8H,1H3

InChI Key

LCIWRRRBZKQFFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- typically involves the reaction of 3,4-dichlorophenol with 4-bromophenyl ethanone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated aromatic ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies demonstrated that compounds similar to Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- exhibited cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and others. The IC50 values for these compounds ranged from 0.056 µM to 10 µM, indicating potent anticancer activity compared to standard treatments like staurosporine .
CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF70.056
Compound BHEPG21.18
Compound CSW11169.51

Mechanism of Action
The mechanism underlying the anticancer effects involves apoptosis induction and the inhibition of key signaling pathways such as EGFR and Src . This indicates that compounds based on Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- may serve as leads for developing new anticancer agents.

Agricultural Science

Herbicide Development
Ethanone derivatives have been explored for their herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides. Research indicates that it can effectively control various weed species without harming crops .

Material Science

Polymer Additives
Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- is also used in the formulation of polymers where it acts as a stabilizing agent. Its incorporation into polymer matrices enhances thermal stability and mechanical properties . This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries.

Case Studies

Case Study 1: Anticancer Compound Development
A recent study synthesized several derivatives of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- and evaluated their antiproliferative activities against a panel of cancer cell lines. The most promising compound demonstrated over 90% inhibition in several cancer types at concentrations lower than those of existing chemotherapeutics .

Case Study 2: Herbicide Efficacy Testing
Field trials assessed the efficacy of Ethanone-based herbicides on common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The presence of the dichlorophenoxy group enhances its binding affinity and specificity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents Molecular Formula CAS Number Key Features
Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- 3,4-dichlorophenoxy on phenyl ring C₁₄H₉Cl₂O₂ Not explicitly provided Electron-withdrawing Cl groups enhance stability and electrophilicity.
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone 2-Cl on phenyl ring; 4-Cl on phenoxy group C₁₄H₉Cl₂O₂ 119851-28-4 Dichloro substitution at different positions alters steric/electronic effects .
1-(3,4-dichlorophenyl)ethanone 3,4-dichloro directly on phenyl ring (no phenoxy linkage) C₈H₆Cl₂O 2642-63-9 Simpler structure; higher electrophilicity due to direct Cl substitution .
1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone 4-chlorobenzyloxy and 3-methoxy on phenyl ring C₁₆H₁₅ClO₃ 890091-98-2 Methoxy (electron-donating) and chlorobenzyloxy groups influence reactivity .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (estimated MW ~283 g/mol) is heavier than 1-(3,4-dichlorophenyl)ethanone (189.04 g/mol) due to the phenoxy bridge . Chlorine atoms increase molecular polarity, but the phenoxy group may reduce water solubility compared to non-phenoxy analogues.
  • Boiling Points and Stability: 1-(3,4-dichlorophenyl)ethanone has a gas-phase IR spectrum indicative of stable carbonyl interactions . Phenoxy-linked compounds (e.g., CAS 119851-28-4) exhibit higher thermal stability due to extended conjugation .

Biological Activity

Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)-, commonly referred to as a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and shows promise in other therapeutic areas such as antimicrobial and anti-inflammatory applications. This article synthesizes recent research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)- can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}Cl2_2O
  • Molecular Weight : 295.16 g/mol

The presence of the dichlorophenoxy group is significant for its biological activity, influencing both its efficacy and mechanism of action.

Ethanone derivatives, particularly those containing oxadiazole moieties, have been shown to exhibit various mechanisms of action:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against multiple cancer cell lines. For instance, it was found to inhibit the growth of breast cancer (MCF7), liver cancer (HEPG2), and colorectal cancer (HT29) cells with IC50_{50} values in the sub-micromolar range.
    • Mechanistically, it targets critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to apoptosis in malignant cells .
  • Antimicrobial Properties :
    • Studies have indicated that Ethanone derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases. This is particularly relevant given the compound's structural similarities to known anti-inflammatory agents .

Case Studies

Several studies have focused on the biological activity of Ethanone derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives including Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)-. It was found that this compound exhibited significant antiproliferative effects against various cancer cell lines with an average IC50_{50} value of approximately 0.5 µM across tested cell lines .
  • Antimicrobial Screening : In another study assessing antimicrobial properties, Ethanone was tested against common pathogens such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating moderate antibacterial activity .

Data Table

Activity TypeCell Line/PathogenIC50_{50} / MIC (µM or µg/mL)Reference
AnticancerMCF70.5
AnticancerHEPG20.45
AntimicrobialE. coli32 µg/mL
Anti-inflammatoryIn vitro assaysN/A

Structure-Activity Relationship (SAR)

The biological activity of Ethanone is closely linked to its structural components. Modifications at the phenyl ring or variations in the oxadiazole moiety can significantly alter its potency:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances the compound's interaction with biological targets, improving its efficacy against cancer cells.
  • Hybridization Potential : Combining Ethanone with other pharmacophores may lead to synergistic effects, enhancing overall therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(4-(3,4-dichlorophenoxy)phenyl)-, and what analytical methods validate its purity?

Methodological Answer: A plausible synthesis involves two steps:

Diaryl Ether Formation : Use Ullmann coupling or nucleophilic aromatic substitution to attach the 3,4-dichlorophenoxy group to a para-substituted benzene ring. For example, describes benzyloxy-substituted ethanones synthesized via similar coupling reactions .

Friedel-Crafts Acylation : Introduce the ethanone group using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Validation :

  • Purity : Employ gas chromatography (GC) with a non-polar column (e.g., VF-5MS) for retention index comparison, as demonstrated for analogous ethanones in .
  • Structural Confirmation : Use IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (600-800 cm⁻¹), referencing NIST spectral data for related dichlorophenyl ethanones .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal irritation, as advised in Safety Data Sheets (SDS) for structurally similar chlorinated ethanones .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation, aligning with protocols for thermally sensitive ethanones (e.g., melting points ~260°C in ) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (expected ~295 g/mol) and fragmentation patterns. Compare with NIST MS data for dichlorophenyl ethanones (e.g., m/z 189 for 1-(2,4-dichlorophenyl)ethanone in ) .
  • Infrared (IR) Spectroscopy : Analyze carbonyl and aryl ether linkages using solvent-specific IR bands (e.g., CCl₄ or CS₂ solutions, as in and ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density distribution, focusing on the electron-withdrawing effects of the dichlorophenoxy group. Reference X-ray crystallography data from for structural validation of similar chlorophenyl ethanones .
  • Reactivity Prediction : Simulate nucleophilic attack sites using electrostatic potential maps, leveraging thermodynamic data (e.g., boiling points ~469 K for fluorinated analogs in ) .

Q. What solvent systems optimize solubility for this compound in organic reactions?

Methodological Answer:

  • Solubility Screening : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and halogenated nature. notes solubility in CCl₄ and CS₂ for dichlorophenyl ethanones, suggesting halogenated solvents as alternatives .
  • Empirical Validation : Use UV-Vis spectroscopy to monitor dissolution efficiency, referencing protocols for structurally related ethanones in and .

Q. How do steric and electronic effects of the 3,4-dichlorophenoxy group influence reaction kinetics?

Methodological Answer:

  • Kinetic Studies : Conduct Hammett plots using substituted ethanones to correlate substituent effects with reaction rates. ’s synthesis of benzyloxy-substituted ethanones provides a methodological template .
  • Steric Analysis : Compare reaction yields under varying conditions (e.g., bulky vs. small catalysts) to isolate steric contributions.

Q. What are the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Oxidative Stability Tests : Expose the compound to H₂O₂ or UV light and monitor decomposition via HPLC-MS. Reference thermal degradation data (e.g., flash points ~136°C in ) to assess stability thresholds .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in degradation byproducts, as applied in ’s phase-change studies .

Q. How does this compound interact with biological targets in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Compare with SAR data for 4-chloroacetophenone derivatives in , which highlight halogen-π interactions .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays, referencing protocols for ethanone-based inhibitors in .

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